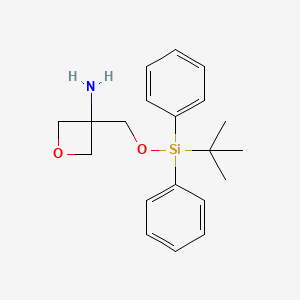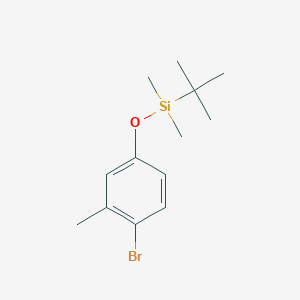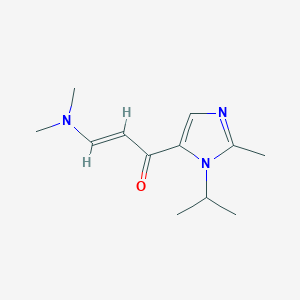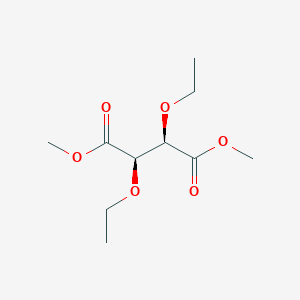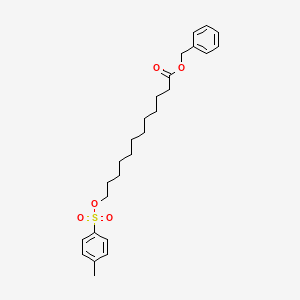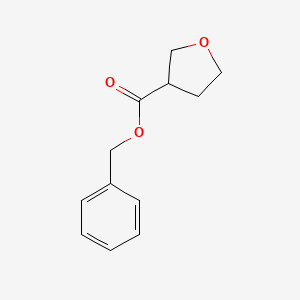
Benzyl tetrahydrofuran-3-carboxylate
Overview
Description
Benzyl tetrahydrofuran-3-carboxylate is a useful research compound. Its molecular formula is C12H14O3 and its molecular weight is 206.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzyl tetrahydrofuran-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzyl tetrahydrofuran-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electrocatalyzed Carboxylation
Benzyl tetrahydrofuran-3-carboxylate plays a role in electrocatalyzed carboxylation. A study showed that the carboxylation of benzylic and allylic chlorides by CO2 in tetrahydrofuran is electrocatalyzed by a cobalt Schiff-base complex. This process is significant for the formation of carboxylic acids with controlled-potential electrolysis, enhancing yield and efficiency in carboxylation reactions (Folest et al., 1985).
Palladium-Catalyzed Carboxylative Coupling
Another application is in the palladium-catalyzed carboxylative coupling of benzyl chlorides. This process, facilitated by palladium nanoparticles in tetrahydrofuran, produces benzyl but-3-enoates efficiently under mild conditions. This method is a testament to the versatility of benzyl tetrahydrofuran-3-carboxylate in facilitating organic synthesis and couplings (Feng et al., 2013).
Photocarboxylation of Benzylic C–H Bonds
The compound also finds use in the photocarboxylation of benzylic C–H bonds with CO2, transforming them into 2-arylpropionic acids. This reaction, occurring under metal-free conditions and mediated by visible light, showcases the compound's role in innovative carbon-hydrogen bond activation strategies, contributing to the development of new synthetic methodologies (Meng et al., 2019).
Synthesis of Pyrroles
The compound is integral in the synthesis of pyrroles, serving as a precursor in reactions with α-acetoxynitro compounds or nitroalkenes. This synthesis is crucial for creating intermediates for porphyrins and related compounds, demonstrating its value in heterocyclic chemistry (Lash et al., 1994).
Cytotoxic Activity in Murine Leukemia Cells
Benzyl tetrahydrofuran-3-carboxylate derivatives have been studied for their cytotoxic activity against murine leukemia WEHI-3 cells. This research highlights the potential of these compounds in the development of therapeutic agents for leukemia, underlining the compound's significance in medicinal chemistry (Huang et al., 2007).
properties
IUPAC Name |
benzyl oxolane-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O3/c13-12(11-6-7-14-9-11)15-8-10-4-2-1-3-5-10/h1-5,11H,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESYHJVBIDLNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl tetrahydrofuran-3-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl N-[3-(4-nitrobenzenesulfonamido)propyl]carbamate](/img/structure/B8264752.png)
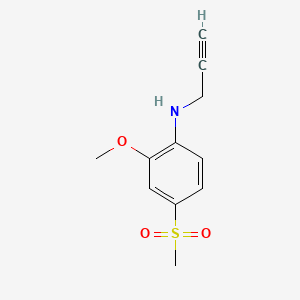
![N-[(4-Methoxyphenyl)methyl]-N-methyl-6-nitropyridin-3-amine](/img/structure/B8264774.png)
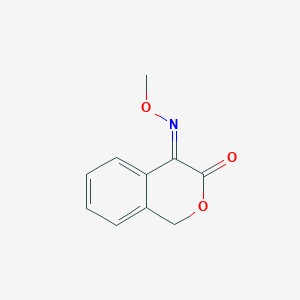
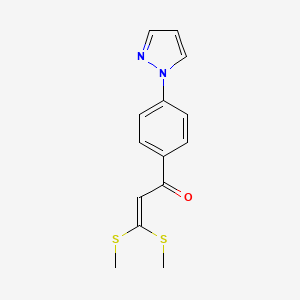

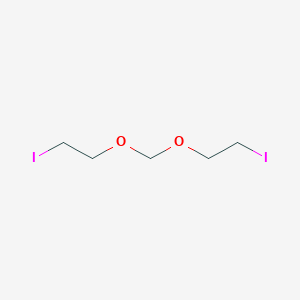
![2-[2-[2-[2-[2-(6-Chlorohexoxy)ethoxy]ethylcarbamoyloxy]ethoxy]ethoxy]ethyl (4-nitrophenyl) carbonate](/img/structure/B8264817.png)
